2,3-Dihydroxypropyl 2-ethylhexanoate

Descripción general

Descripción

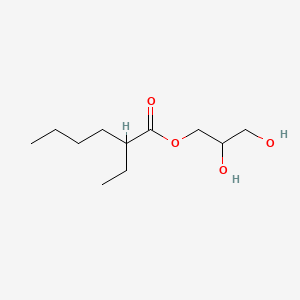

El 2,3-dihidroxipropil 2-etilhexanoato es un compuesto orgánico con la fórmula molecular C11H22O4 y un peso molecular de 218,29 g/mol . También se conoce como 2-etilhexanoato de 2,3-dihidroxipropilo. Este compuesto se caracteriza por la presencia de dos grupos hidroxilo y un enlace éster, lo que lo convierte en una molécula versátil en diversas aplicaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,3-dihidroxipropil 2-etilhexanoato típicamente implica la esterificación del ácido 2-etilhexanoico con glicerol. La reacción es catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa de los reactivos al éster deseado .

Métodos de producción industrial: En un entorno industrial, la producción de 2,3-dihidroxipropil 2-etilhexanoato sigue un proceso de esterificación similar pero a mayor escala. La reacción se lleva a cabo en un reactor de flujo continuo para optimizar el rendimiento y la eficiencia. El producto se purifica luego mediante destilación o cristalización para alcanzar los niveles de pureza deseados .

Tipos de reacciones:

Oxidación: El 2,3-dihidroxipropil 2-etilhexanoato puede sufrir reacciones de oxidación, donde los grupos hidroxilo se convierten en grupos carbonilo. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El enlace éster en el 2,3-dihidroxipropil 2-etilhexanoato se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleófila, donde son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Productos principales formados:

Oxidación: Formación de 2,3-dioxopropil 2-etilhexanoato.

Reducción: Formación de 2,3-dihidroxipropil 2-etilhexanol.

Sustitución: Formación de varios ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del 2,3-dihidroxipropil 2-etilhexanoato implica su capacidad para sufrir reacciones de hidrólisis y transesterificación de ésteres. Los grupos hidroxilo en la molécula pueden formar enlaces de hidrógeno con varios sustratos, facilitando su conversión a los productos deseados. El enlace éster es susceptible al ataque nucleofílico, lo que lleva a la formación de nuevos productos éster o alcohol .

Compuestos similares:

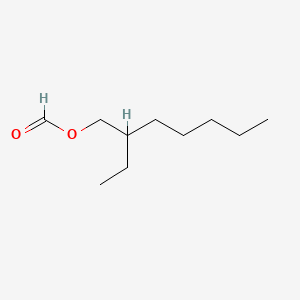

Glicerol 2-etilhexanoato: Similar en estructura pero carece del segundo grupo hidroxilo.

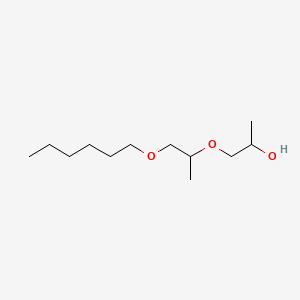

2,3-Dihidroxipropil acetato: Similar en tener dos grupos hidroxilo pero difiere en la parte éster.

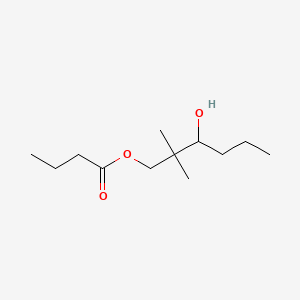

2,3-Dihidroxipropil butirato: Similar en tener dos grupos hidroxilo pero difiere en la longitud de la cadena éster.

Singularidad: El 2,3-dihidroxipropil 2-etilhexanoato es único debido a su combinación de dos grupos hidroxilo y una larga cadena éster, lo que le confiere propiedades específicas de reactividad y solubilidad. Esto lo hace particularmente útil en aplicaciones que requieren características tanto hidrofílicas como hidrofóbicas .

Comparación Con Compuestos Similares

Glycerol 2-ethylhexanoate: Similar in structure but lacks the second hydroxyl group.

2,3-Dihydroxypropyl acetate: Similar in having two hydroxyl groups but differs in the ester moiety.

2,3-Dihydroxypropyl butyrate: Similar in having two hydroxyl groups but differs in the length of the ester chain.

Uniqueness: 2,3-Dihydroxypropyl 2-ethylhexanoate is unique due to its combination of two hydroxyl groups and a long ester chain, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-3-5-6-9(4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWUIQIFCDAWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

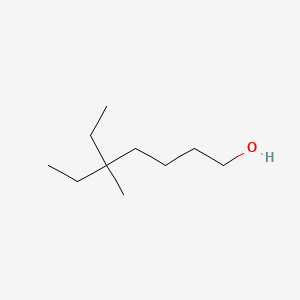

CCCCC(CC)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985306 | |

| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66725-62-0 | |

| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66725-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066725620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)